molecular formula C11H10N4O2 B10958250 N-(4-carbamoylphenyl)-1H-pyrazole-3-carboxamide

N-(4-carbamoylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10958250
M. Wt: 230.22 g/mol
InChI Key: ZJWQDRVJXPFMLJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of N-[4-(AMINOCARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation.

Properties

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C11H10N4O2/c12-10(16)7-1-3-8(4-2-7)14-11(17)9-5-6-13-15-9/h1-6H,(H2,12,16)(H,13,15)(H,14,17)

InChI Key

ZJWQDRVJXPFMLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=NN2

Origin of Product

United States

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